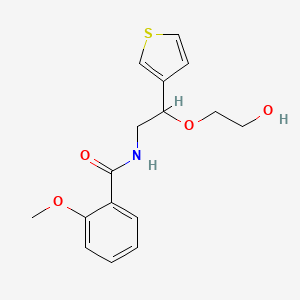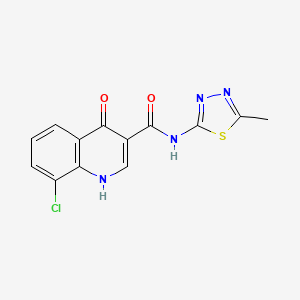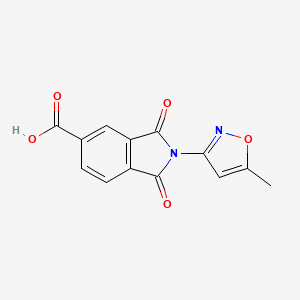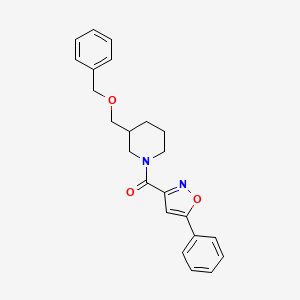![molecular formula C28H24Cl2N2O3S B2618188 N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide CAS No. 314042-75-6](/img/structure/B2618188.png)
N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide” is a chemical compound with the molecular formula C28H24Cl2N2O3S. It is related to the family of carbazole derivatives .
Molecular Structure Analysis
The molecular structure of this compound includes a carbazole heterocycle, which is a functional charge carrier transporting unit . The carbazole is attached to a saturated polymethacrylamide backbone by a flexible alkyl chain .Chemical Reactions Analysis
Carbazole-based compounds, including this one, are known for their versatility in functionalization and good chemical stability . They are used in a variety of applications due to their excellent charge transport ability .Physical And Chemical Properties Analysis
This compound exhibits promising physical, photophysical, and electrical properties for application in bistable memory devices . It demonstrates a remarkable lifetime and remains persistent for more than 10^4 seconds under a static voltage of 0.5 V .Scientific Research Applications
DNA Binding and Anticancer Activity
Sulfonamide derivatives have been evaluated for their ability to interact with DNA and exhibit anticancer properties. For example, mixed-ligand copper(II)-sulfonamide complexes were studied for their DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes showed the propensity to bind to calf thymus DNA and exhibited antiproliferative activity against yeast and human tumor cells, suggesting their potential as anticancer agents (González-Álvarez et al., 2013).
Photodynamic Therapy
The synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups were explored. These compounds showed high singlet oxygen quantum yield and good fluorescence properties, indicating their potential use as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Neurogenesis
A study on aminopropyl carbazole derivatives, related in structure due to the presence of the carbazole group, demonstrated their capacity to induce neurogenesis by increasing the final cell division in neural stem cells. This research suggests the therapeutic potential of carbazole derivatives in neuroregenerative medicine (Shin et al., 2015).
Carbonic Anhydrase Inhibition
New dibenzenesulfonamides were synthesized and showed inhibitory effects on human carbonic anhydrase isoenzymes, which are involved in various physiological processes. These compounds were found to induce apoptosis and autophagy pathways in cancer cells, presenting a novel approach for anticancer drug development (Gul et al., 2018).
Mechanism of Action
Target of Action
The primary target of the compound N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide is the ASIC3 ion channel . This channel is involved in pain sensation and inflammation, and its inhibition can lead to potential therapeutic applications in conditions such as stroke, epilepsy, and cancer .
Mode of Action
N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide acts as an inhibitor of the ASIC3 ion channel . By binding to this channel, it effectively blocks the flow of ions, thereby reducing the sensation of pain and inflammation .
Biochemical Pathways
The inhibition of the ASIC3 ion channel by N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide affects the pain signaling pathway . This leads to a decrease in the transmission of pain signals, resulting in an analgesic effect .
Pharmacokinetics
It is soluble in dmso, suggesting that it may have good bioavailability .
Result of Action
The result of the action of N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide is a reduction in pain and inflammation due to its inhibition of the ASIC3 ion channel . This could potentially be beneficial in the treatment of conditions such as stroke, epilepsy, and cancer .
Future Directions
properties
IUPAC Name |
N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24Cl2N2O3S/c1-19-7-11-24(12-8-19)36(34,35)32(22-5-3-2-4-6-22)18-23(33)17-31-27-13-9-20(29)15-25(27)26-16-21(30)10-14-28(26)31/h2-16,23,33H,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOXQLJDOLBHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2618119.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2618123.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2618124.png)
![2-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2618125.png)
![(E)-3-(1,3-Benzodioxol-5-yl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2618126.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2618127.png)